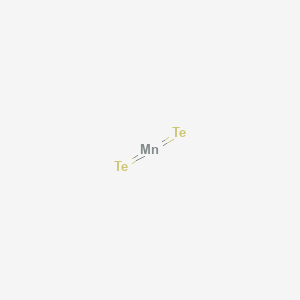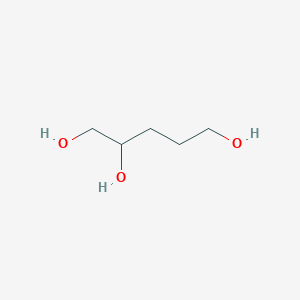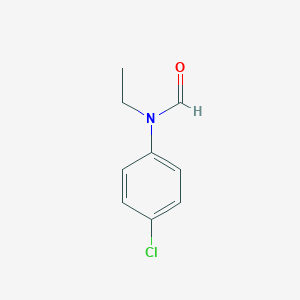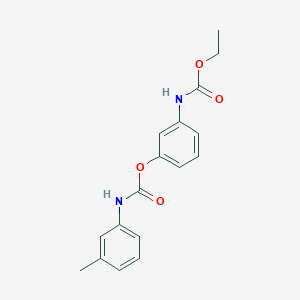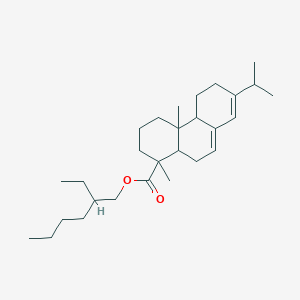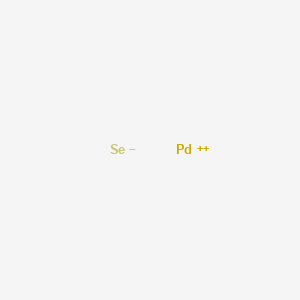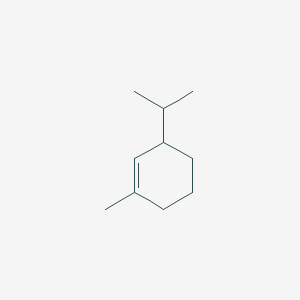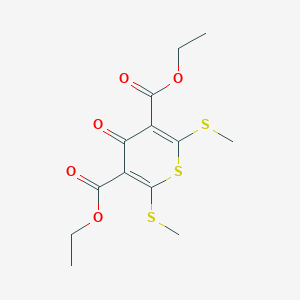![molecular formula C22H12N2O6 B083012 2,6-Bis-(4-hydroxy-phenyl)-pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone CAS No. 14027-98-6](/img/structure/B83012.png)
2,6-Bis-(4-hydroxy-phenyl)-pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis-(4-hydroxy-phenyl)-pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone, commonly known as BHPI, is a synthetic molecule with potential applications in various scientific fields. BHPI is a tetrahydroisoquinoline derivative that has been synthesized using various methods, including the Pictet-Spengler reaction, the Ullmann coupling reaction, and the Suzuki-Miyaura cross-coupling reaction.
作用機序
The mechanism of action of BHPI is not fully understood, but it has been shown to induce apoptosis in cancer cells by activating the caspase pathway. BHPI has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and physiological effects:
BHPI has been shown to have cytotoxic effects on cancer cells, while having minimal effects on normal cells. BHPI has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of BHPI is its potential as a building block for the synthesis of organic semiconductors. Another advantage is its selective cytotoxicity towards cancer cells. One limitation of BHPI is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on BHPI. One direction is the development of more efficient synthesis methods for BHPI. Another direction is the investigation of BHPI's potential as a building block for the synthesis of organic electronics. Additionally, the development of BHPI-based anticancer drugs with improved efficacy and selectivity is another potential future direction.
合成法
BHPI can be synthesized using various methods, including the Pictet-Spengler reaction, the Ullmann coupling reaction, and the Suzuki-Miyaura cross-coupling reaction. The Pictet-Spengler reaction involves the condensation of an indole with an aldehyde or ketone, followed by cyclization to form the tetrahydroisoquinoline ring. The Ullmann coupling reaction involves the coupling of two aryl halides in the presence of a copper catalyst. The Suzuki-Miyaura cross-coupling reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.
科学的研究の応用
BHPI has potential applications in various scientific fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, BHPI has been shown to have anticancer activity by inducing apoptosis in cancer cells. In materials science, BHPI has been used as a building block for the synthesis of organic semiconductors. In organic electronics, BHPI has been used as a hole-transporting material in organic light-emitting diodes.
特性
CAS番号 |
14027-98-6 |
|---|---|
製品名 |
2,6-Bis-(4-hydroxy-phenyl)-pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone |
分子式 |
C22H12N2O6 |
分子量 |
400.3 g/mol |
IUPAC名 |
2,6-bis(4-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone |
InChI |
InChI=1S/C22H12N2O6/c25-13-5-1-11(2-6-13)23-19(27)15-9-17-18(10-16(15)20(23)28)22(30)24(21(17)29)12-3-7-14(26)8-4-12/h1-10,25-26H |
InChIキー |
WDDZBXNHZJPBKS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)C5=CC=C(C=C5)O)O |
正規SMILES |
C1=CC(=CC=C1N2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)C5=CC=C(C=C5)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



